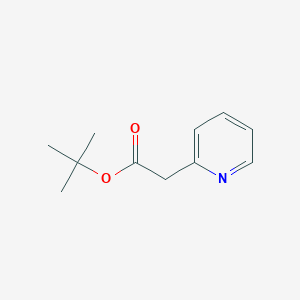

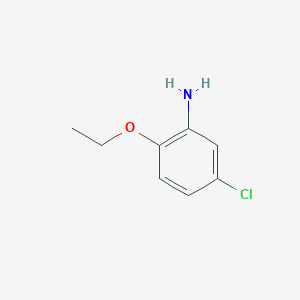

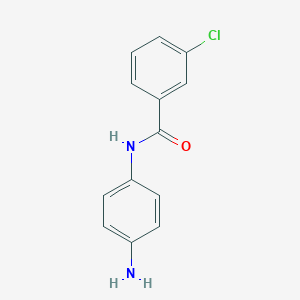

tert-Butyl 2-(pyridin-2-yl)acetate

説明

科学的研究の応用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is a key intermediate in the synthesis of imidazole derivatives, which have a wide range of therapeutic applications, including antifungal, antibacterial, and antiviral properties.

Methods of Application

tert-Butyl 2-(pyridin-2-yl)acetate is used to introduce the pyridin-2-yl moiety into the imidazole ring through a series of chemical reactions, including amidation and deprotection steps.

Results and Outcomes

The synthesized imidazole derivatives exhibit significant biological activity against a variety of pathogens. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Candida species .

Application in Antifungal Research

Scientific Field

Microbiology

Summary of Application

The compound has been used to develop novel antifungal agents that target resistant strains of fungi, particularly Candida species.

Methods of Application

Researchers have synthesized new molecules derived from tert-Butyl 2-(pyridin-2-yl)acetate and tested their efficacy in vitro against multidrug-resistant fungal strains. The methods include MIC determination and fungicidal concentration assessments.

Results and Outcomes

The new derivatives have shown potent antifungal activity, with MIC values ranging from 4 to 16 µg/mL, indicating their potential as effective antifungal agents .

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Summary of Application

tert-Butyl 2-(pyridin-2-yl)acetate is used in the synthesis of functionalized polymers, which have applications in materials science and biotechnology.

Methods of Application

The compound is incorporated into polymers through atom transfer radical polymerization (ATRP), resulting in polymers with pendant pyridin-2-yl groups that can be further modified.

Results and Outcomes

The resulting polymers have unique properties, such as enhanced solubility and reactivity, which are useful in creating advanced materials for various applications .

Application in Catalysis

Scientific Field

Catalysis

Summary of Application

This ester is used in the development of palladium catalysts for alkoxycarbonylation reactions, which are important in industrial chemical processes.

Methods of Application

The tert-butyl ester is used to stabilize the palladium catalysts, improving their efficiency and selectivity in the carbonylation of aryl halides.

Results and Outcomes

The catalysts developed using tert-Butyl 2-(pyridin-2-yl)acetate have shown good yields and selectivities in producing the desired esters, which are valuable intermediates in chemical synthesis .

Application in Antimicrobial Research

Scientific Field

Pharmacology

Summary of Application

The compound is involved in the synthesis of small molecules with antimicrobial properties, targeting both bacterial and fungal pathogens.

Methods of Application

Derivatives of tert-Butyl 2-(pyridin-2-yl)acetate are synthesized and screened for antimicrobial activity using in vitro assays and molecular docking studies.

Results and Outcomes

Some derivatives have demonstrated promising antimicrobial activity, with potential applications in the treatment of infectious diseases. The in-silico studies complement the in-vitro findings, providing insights into the mechanism of action of these compounds .

This analysis provides a detailed overview of the diverse scientific applications of tert-Butyl 2-(pyridin-2-yl)acetate, highlighting its significance in various fields of research. The compound’s versatility and reactivity make it a valuable tool in the synthesis of novel molecules with potential therapeutic benefits.

Application in Antifungal Drug Development

Scientific Field

Pharmaceutical Sciences

Summary of Application

The compound has been instrumental in the development of new antifungal drugs, particularly against Candida species, which are known for their drug resistance.

Methods of Application

Researchers synthesized novel imidazo[1,2-a]pyridine derivatives from tert-Butyl 2-(pyridin-2-yl)acetate and evaluated their antifungal potency against a panel of multidrug-resistant Candida species, using in-vitro and in-silico methods .

Results and Outcomes

One of the derivatives, referred to as Probe II, exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL and minimum fungicidal concentrations (MFCs) from 4 to 32 µg/mL. It was particularly effective in inhibiting ergosterol biosynthesis, a key component of fungal cell membranes .

Application in Chemodivergent Synthesis

Scientific Field

Synthetic Chemistry

Summary of Application

tert-Butyl 2-(pyridin-2-yl)acetate is used in chemodivergent synthesis processes to create a variety of pharmacologically relevant compounds, including N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

Methods of Application

The compound undergoes reactions with α-bromoketones and 2-aminopyridines under different conditions to yield the desired products. The reactions are facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene for N-(pyridin-2-yl)amides, and in ethyl acetate for 3-bromoimidazo[1,2-a]pyridines .

Results and Outcomes

These synthetic routes provide access to molecules with significant biological and therapeutic value, expanding the arsenal of compounds available for drug development .

Application in Polymer-Assisted Synthesis

Scientific Field

Polymer-Assisted Synthesis

Summary of Application

The ester is used in the synthesis of polymers that facilitate the deprotection of oligosaccharides, which is an important step in the production of various biochemicals .

Methods of Application

tert-Butyl 2-(pyridin-2-yl)acetate is incorporated into polymers through atom transfer radical polymerization (ATRP), which then act as prelinkers in the deprotection process .

Results and Outcomes

The use of these polymers simplifies the synthesis of complex oligosaccharides, which are essential in various biological processes and pharmaceutical applications .

Application in Antiviral Research

Scientific Field

Virology

Summary of Application

This compound serves as an intermediate in the preparation of protease inhibitors, which are a class of antiviral drugs used to treat viral infections.

Methods of Application

tert-Butyl 2-(pyridin-2-yl)acetate is used to synthesize hydrazinecarboxylate derivatives, which are then tested for their efficacy as protease inhibitors against various viruses .

Results and Outcomes

The synthesized compounds have shown promise as potential treatments for viral infections, highlighting the versatility of tert-Butyl 2-(pyridin-2-yl)acetate in contributing to the development of new antiviral medications .

These additional applications demonstrate the broad utility of tert-Butyl 2-(pyridin-2-yl)acetate in scientific research, spanning from drug development to materials science. Its role as a versatile building block in organic synthesis underscores its importance in advancing various fields of study.

Application in Antifungal Drug Resistance

Scientific Field

Mycology and Pharmacology

Summary of Application

The compound has shown promise in combating antifungal drug resistance, particularly against Candida species, which pose a significant challenge in clinical settings due to their evolving resistance mechanisms.

Results and Outcomes

Probe II demonstrated excellent antifungal activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL and minimum fungicidal concentrations (MFCs) from 4 to 32 µg/mL. It was particularly effective in inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes .

Application in Chemodivergent Synthesis

Scientific Field

Organic and Medicinal Chemistry

Summary of Application

This ester is utilized in chemodivergent synthesis processes to create diverse pharmacologically relevant compounds, such as N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

Methods of Application

The compound reacts with α-bromoketones and 2-aminopyridines under varying conditions to yield the desired products. The reactions are facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene for N-(pyridin-2-yl)amides, and in ethyl acetate for 3-bromoimidazo[1,2-a]pyridines .

Results and Outcomes

These synthetic routes have opened up access to molecules with significant biological and therapeutic value, broadening the scope of compounds available for drug development .

Application in Catalysis

Scientific Field

Catalysis and Industrial Chemistry

Summary of Application

tert-Butyl 2-(pyridin-2-yl)acetate is involved in the development of efficient palladium catalysts for alkoxycarbonylation reactions, which are crucial in industrial chemical processes .

Methods of Application

The ester is used to stabilize palladium catalysts, enhancing their efficiency and selectivity in the carbonylation of aryl halides .

Results and Outcomes

The catalysts developed using this compound have shown good yields and selectivities in producing esters, which are valuable intermediates in chemical synthesis .

Application in Antiviral Research

Summary of Application

The compound serves as an intermediate in the synthesis of small molecule inhibitors of viral proteases, which are essential in the treatment of viral infections like SARS-CoV .

Methods of Application

A series of N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides were synthesized and optimized based on structure-based studies to inhibit the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

Results and Outcomes

The inhibitors developed showed potent noncovalent inhibition of the SARS-CoV 3CL protease, highlighting the potential of tert-Butyl 2-(pyridin-2-yl)acetate in contributing to the development of new antiviral medications .

特性

IUPAC Name |

tert-butyl 2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIGLFXNZSUNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565947 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(pyridin-2-yl)acetate | |

CAS RN |

150059-62-4 | |

| Record name | tert-Butyl (pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)